
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that features a conjugated system involving a furan ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dimethylpyrazole and 2-furaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, amines, or other substituted products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one serves as a building block for the synthesis of more complex molecules. Its conjugated system makes it useful in the development of new materials with specific electronic properties.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its unique properties can enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism by which (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of both a furan ring and a pyrazole ring, which confer distinct electronic and steric properties. This combination can result in unique reactivity and interactions compared to similar compounds with different heterocyclic rings.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCSTHWXJLCBM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
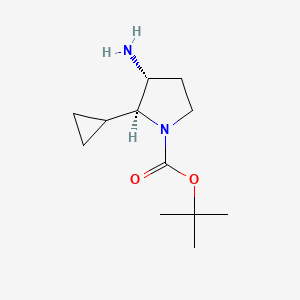
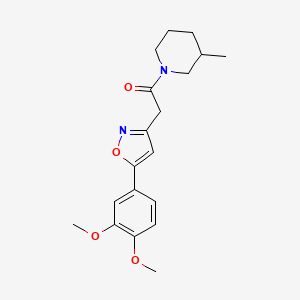

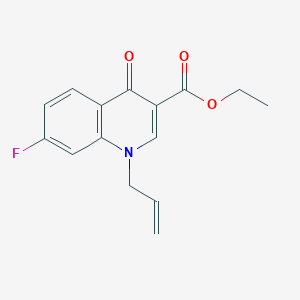
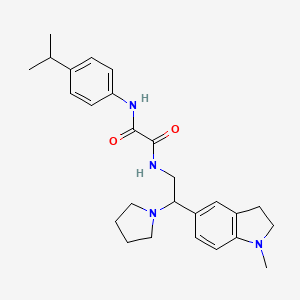
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)
![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)
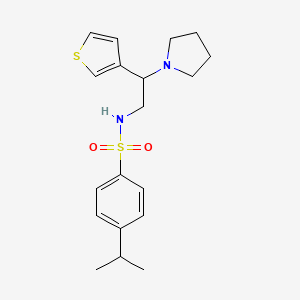
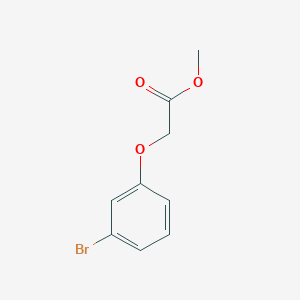
![methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate](/img/structure/B2825299.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
phenyl]methyl})amine](/img/structure/B2825303.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)

